(3S)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring, an amino group, a carboxylic acid group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multiple steps, including the formation of the indole ring, introduction of the trifluoromethyl group, and functionalization of the amino and carboxylic acid groups. Common synthetic routes may involve the use of starting materials such as indole derivatives, trifluoromethylating agents, and various reagents for amination and carboxylation reactions. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification processes like crystallization and chromatography are commonly employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3S)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-2-oxo-4-methyl-1H-indole-3-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3S)-3-amino-2-oxo-4-chloromethyl-1H-indole-3-carboxylic acid: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
(3S)-3-amino-2-oxo-4-bromomethyl-1H-indole-3-carboxylic acid: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C10H7F3N2O3 |
---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
(3S)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-2-1-3-5-6(4)9(14,8(17)18)7(16)15-5/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
AYPLAJANDJQPOM-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC(=O)[C@@]2(C(=O)O)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.